molecular formula C8H12N2O2 B3354802 2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- CAS No. 61191-00-2

2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl-

Cat. No.: B3354802
CAS No.: 61191-00-2
M. Wt: 168.19 g/mol
InChI Key: ZBCMNXXJJQCQFR-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- is an organic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a hydroxyethylamino group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- typically involves the reaction of 6-methyl-2-pyridone with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced at the 4-position of the pyridone ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or water for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-[(2-carboxyethyl)amino]-6-methyl-2(1H)-pyridinone.

    Reduction: Formation of 4-[(2-hydroxyethyl)amino]-6-methyl-1,2-dihydropyridinone.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
  • 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives

Uniqueness

2(1H)-Pyridinone, 4-[(2-hydroxyethyl)amino]-6-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-hydroxyethylamino)-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-7(9-2-3-11)5-8(12)10-6/h4-5,11H,2-3H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMNXXJJQCQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484649
Record name CTK2E5319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61191-00-2
Record name CTK2E5319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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